molecular formula C22H21N3O6S B2753148 4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate CAS No. 327093-29-8

4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate

Cat. No.: B2753148
CAS No.: 327093-29-8
M. Wt: 455.49
InChI Key: SBOVBDFFCUSGAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often include the use of organic solvents, such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the benzyl ring .

Scientific Research Applications

4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate is utilized in several scientific research areas:

    Chemistry: Used as a building block in organic synthesis and for the development of new chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Nitrobenzyl 1-(quinolin-8-ylsulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The quinolin-8-ylsulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can modulate biochemical pathways, making the compound useful as a research tool to study cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

(4-nitrophenyl)methyl 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S/c26-22(31-15-16-6-8-19(9-7-16)25(27)28)18-10-13-24(14-11-18)32(29,30)20-5-1-3-17-4-2-12-23-21(17)20/h1-9,12,18H,10-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBOVBDFFCUSGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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